3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then undergoes cyclization in the presence of potassium hydroxide (KOH) to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-3-(4-methylphenyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclohexane)
- 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones
Uniqueness
3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific spiro linkage and the presence of both benzyl and propylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H30N2OS |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-benzyl-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H30N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3 |
InChI Key |
BFUXOXVQHOIVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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